3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Description
3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Thienopyrimidine derivatives, including structures related to the specified compound, have been synthesized through various methods, contributing to the exploration of their potential in medicinal chemistry and materials science. For instance, the synthesis and alkylation of thieno[3,2-d]pyrimidin-4-ones and their reactions to produce biologically active compounds are highlighted in several studies. These compounds are synthesized using different starting materials, such as methyl 3-aminothiophene-2-carboxylate, and further modified through reactions with alkyl-, arylisocyanates, and isothiocyanates to produce N- and S- alkyl derivatives (Shestakov et al., 2014; Elneairy, 2010).
Biological Activities
Research into thienopyrimidine derivatives reveals their significant antimicrobial and anti-inflammatory properties. Compounds synthesized from thieno[2,3-d]pyrimidines showed remarkable activity against fungi and bacteria, indicating their potential as antimicrobial agents. These findings suggest a promising avenue for developing new therapeutic agents based on thienopyrimidine structures (Tolba et al., 2018; El-Gazzar et al., 2006).
Chemical Reactions and Transformations
The literature also delves into the chemical reactions and transformations of thienopyrimidine derivatives, underscoring their versatility in organic synthesis. These transformations include the creation of various substituted thienopyrimidines through nucleophilic substitution reactions, highlighting the synthetic utility of these compounds in creating diverse molecular architectures with potential application in drug discovery and material science (Dotsenko et al., 2012; Grinev & Kaplina, 1985).
Properties
IUPAC Name |
11-(4-chlorophenyl)-9-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-14-4-2-7-20-27-16(12-21(31)29(14)20)13-28-24-22(18-5-3-6-19(18)34-24)23(32)30(25(28)33)17-10-8-15(26)9-11-17/h2,4,7-12H,3,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJSTLMMDJFSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3C4=C(C5=C(S4)CCC5)C(=O)N(C3=O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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